molecular formula C20H33N3O8 B557187 Boc-Lys(Boc)-OSu CAS No. 30189-36-7

Boc-Lys(Boc)-OSu

Cat. No.: B557187
CAS No.: 30189-36-7
M. Wt: 443.5 g/mol
InChI Key: IQVLXQGNLCPZCL-ZDUSSCGKSA-N
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Description

The compound tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) is a derivative of lysine, an essential amino acid. It is widely used in peptide synthesis and as a protecting group for amino acids. The compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) groups, which protect the amino and carboxyl groups of lysine, and an N-hydroxysuccinimide (OSu) ester, which facilitates coupling reactions.

Scientific Research Applications

Chemistry: Boc-Lys(Boc)-OSu is extensively used in peptide synthesis as a coupling reagent. It facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides.

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein-protein interactions, enzyme mechanisms, and receptor binding. It is also employed in the development of peptide-based drugs and diagnostic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and as a building block for complex organic molecules. It is also utilized in the production of bioconjugates and biomaterials .

Safety and Hazards

“Boc-Lys(Boc)-OSu” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Boc-Lys(Boc)-OSu, also known as Nα-[t-butoxycarbonyl]-Nω-acetyl lysine amide, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

This compound interacts with HDACs by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . This deacetylation can lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . This pathway plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Result of Action

The result of this compound’s action is the deacetylation of histones and nonhistone proteins . This can lead to changes in gene expression, cell differentiation, DNA damage responses, and apoptosis . The exact molecular and cellular effects can vary depending on the specific HDACs involved and the cellular context.

Biochemical Analysis

Biochemical Properties

Boc-Lys(Boc)-OSu plays a significant role in biochemical reactions, particularly in the context of peptide synthesis . It interacts with various enzymes and proteins during this process. For instance, it is known to interact with histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues in histone and non-histone proteins . The nature of these interactions involves the removal of the Boc protecting groups, allowing the lysine residue to participate in peptide bond formation .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in protein synthesis and modification . It can influence cell function by contributing to the synthesis of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is centered around its role as a building block in peptide synthesis . It binds to enzymes like HDACs, leading to the removal of the Boc protecting groups . This unmasking of the lysine residue allows it to participate in peptide bond formation, influencing protein structure and function .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis . It interacts with enzymes such as HDACs during this process

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the cellular processes it is involved in, such as protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(Boc)-OSu typically involves the protection of the amino and carboxyl groups of lysine with Boc groups, followed by the formation of the N-hydroxysuccinimide ester. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Boc-Lys(Boc)-OSu undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Peptide Bonds: Formed during substitution reactions with amines.

    Free Lysine: Obtained after deprotection of Boc groups.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual protection of lysine and the presence of the highly reactive OSu ester group, which makes it particularly useful in peptide synthesis and protein modification. Its ability to form stable peptide bonds under mild conditions sets it apart from other lysine derivatives .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLXQGNLCPZCL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551690
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30189-36-7
Record name 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dioxopyrrolidin-1-yl N2,N6-bis(tert-butoxycarbonyl)-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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